![molecular formula C19H22ClF2NO B2516904 (1-(4-Chlorophenyl)cyclopentyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone CAS No. 2309776-79-0](/img/structure/B2516904.png)

(1-(4-Chlorophenyl)cyclopentyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

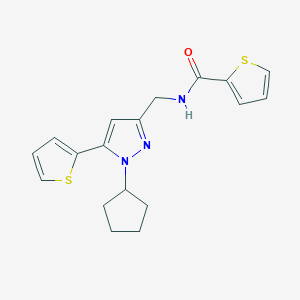

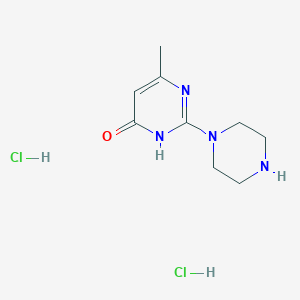

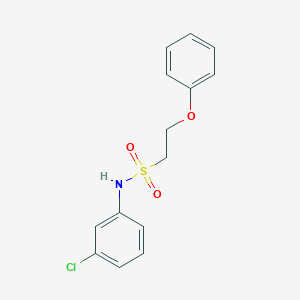

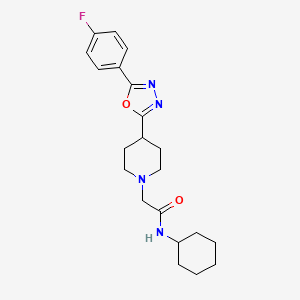

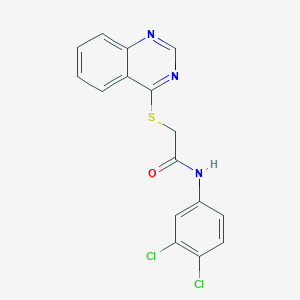

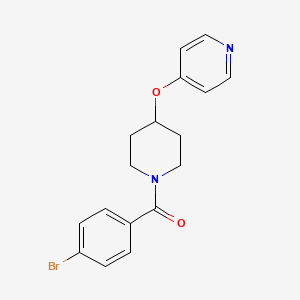

The compound "(1-(4-Chlorophenyl)cyclopentyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone" is a structurally complex molecule that appears to be related to various research efforts in synthesizing novel organic compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs such as the 4-chlorophenyl group and the methanone moiety are present in the synthesized compounds within the research, suggesting a relevance to the target compound's analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, an efficient synthesis of phenyl cyclopropyl methanones was reported, which could be related to the cyclopentyl group in the target compound. This synthesis was achieved by reacting aryl alcohols with 4'-fluoro-4-chloro-butyrophenone in a mixture of THF/DMF using NaH/TBAB, yielding high-purity methanones . Additionally, a series of piperazine-containing methanone derivatives were synthesized using reductive amination with sodium triacetoxyborohydride . Another synthesis route involved acylation and cyclization starting from 4-chlorobutyryl chloride and chlorobenzene, followed by a "one-pot" reaction to obtain an intermediate for an insecticide . These methods provide insights into possible synthetic routes that could be adapted for the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of a triaryl methanone compound was elucidated using X-ray crystallography, revealing the presence of halogen bonds and other non-covalent interactions in the solid state . These techniques are crucial for confirming the structure of synthesized compounds and could be applied to the target compound to determine its precise molecular configuration.

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds is influenced by their functional groups. The presence of the 4-chlorophenyl group and methanone moiety in the compounds suggests potential reactivity patterns such as halogen substitution or addition reactions . These reactions could be explored further to understand the reactivity of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, melting point, and stability, are determined by their molecular structures. The introduction of halogen atoms, like chlorine, can significantly affect these properties by altering the compound's polarity and intermolecular interactions . The anti-tubercular and anticancer activities of some synthesized compounds also indicate that the target compound may possess biological properties worth investigating .

Applications De Recherche Scientifique

Antiviral and Antimicrobial Applications

Several studies have explored the antiviral and antimicrobial potential of compounds related to the given chemical structure. For instance, compounds exhibiting potent anti-tubercular activities against Mycobacterium tuberculosis H37Rv in vitro have been synthesized, showcasing their relevance in developing new treatments for tuberculosis (Dwivedi et al., 2005). Additionally, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown potential as antimicrobial and anticancer agents, indicating the broad-spectrum utility of these compounds (Hafez et al., 2016).

Material Science and Luminescence

In material science, the manipulation of molecular structure to modulate luminescent properties has been explored. For example, the design and synthesis of pure organic donor-acceptor molecules have led to the discovery of compounds demonstrating dual emission of delayed fluorescence and room-temperature phosphorescence, offering insights into developing new materials for optoelectronic applications (Wen et al., 2021).

Chemical Synthesis and Reactivity

Research in chemical synthesis has focused on developing new methodologies for synthesizing compounds with complex structures. The preparation and reaction of cyclopropenone oximes with isocyanates, yielding diazaspirohexenones, exemplify advances in synthetic chemistry that could be applied to the synthesis of structurally complex and functionally diverse molecules (Yoshida et al., 1988).

Anticancer Research

Studies have also been conducted on the synthesis and evaluation of biological activities of compounds for potential anticancer applications. The synthesis of derivatives and their evaluation against cancer cell lines provide a foundation for developing new anticancer therapies (Katariya et al., 2021).

Orientations Futures

The future directions for research on this compound would likely depend on its properties and potential applications. These could include further studies to better understand its physical and chemical properties, investigations into its reactivity, or exploration of its potential uses in various fields .

Propriétés

IUPAC Name |

[1-(4-chlorophenyl)cyclopentyl]-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClF2NO/c20-15-5-3-14(4-6-15)18(7-1-2-8-18)16(24)23-11-9-17(10-12-23)13-19(17,21)22/h3-6H,1-2,7-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXPTGDZPWCMCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC4(CC3)CC4(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-Chlorophenyl)cyclopentyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2516821.png)

![2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2516823.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2516828.png)

![2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2516829.png)

![5-Acetyl-2-amino-4-(4-fluorophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile](/img/structure/B2516830.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2516834.png)

![2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2516839.png)

![1,7-dimethyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2516843.png)